molecular formula C18H21NOS2 B15161239 (2S)-2-[(S)-(2-methylsulfanylphenyl)sulfanyl-phenylmethyl]morpholine CAS No. 668470-57-3

(2S)-2-[(S)-(2-methylsulfanylphenyl)sulfanyl-phenylmethyl]morpholine

Cat. No.: B15161239
CAS No.: 668470-57-3
M. Wt: 331.5 g/mol
InChI Key: AQALNWCXYKJNSE-YJBOKZPZSA-N
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Description

The compound (2S)-2-[(S)-(2-methylsulfanylphenyl)sulfanyl-phenylmethyl]morpholine is a complex organic molecule characterized by the presence of a morpholine ring substituted with a phenylmethyl group and a 2-methylsulfanylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(S)-(2-methylsulfanylphenyl)sulfanyl-phenylmethyl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.

    Introduction of the Phenylmethyl Group: The phenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the 2-Methylsulfanylphenyl Group: The final step involves the nucleophilic substitution reaction where the 2-methylsulfanylphenyl group is attached to the morpholine ring using a suitable thiol reagent and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the aromatic rings or the sulfur atoms, potentially leading to the formation of thiols or hydrogenated aromatic rings.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenylmethyl group, where various nucleophiles can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and hydrogenated aromatic rings.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-[(S)-(2-methylsulfanylphenyl)sulfanyl-phenylmethyl]morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between sulfur-containing compounds and biological macromolecules. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2S)-2-[(S)-(2-methylsulfanylphenyl)sulfanyl-phenylmethyl]morpholine involves its interaction with specific molecular targets. The sulfur atoms in the compound can form reversible covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S)-2-[(S)-(2-methylsulfanylphenyl)sulfanyl-phenylmethyl]morpholine lies in its dual sulfur-containing aromatic groups and the morpholine ring

Properties

CAS No.

668470-57-3

Molecular Formula

C18H21NOS2

Molecular Weight

331.5 g/mol

IUPAC Name

(2S)-2-[(S)-(2-methylsulfanylphenyl)sulfanyl-phenylmethyl]morpholine

InChI

InChI=1S/C18H21NOS2/c1-21-16-9-5-6-10-17(16)22-18(14-7-3-2-4-8-14)15-13-19-11-12-20-15/h2-10,15,18-19H,11-13H2,1H3/t15-,18-/m0/s1

InChI Key

AQALNWCXYKJNSE-YJBOKZPZSA-N

Isomeric SMILES

CSC1=CC=CC=C1S[C@H]([C@@H]2CNCCO2)C3=CC=CC=C3

Canonical SMILES

CSC1=CC=CC=C1SC(C2CNCCO2)C3=CC=CC=C3

Origin of Product

United States

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